19-epi-Arisanlactone D; 22-O-Acetylarisanlactone C; 24,25-Dihydropreschisanartanin

Catalog No.
S12908749
CAS No.
M.F
C31H42O11
M. Wt
590.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-epi-Arisanlactone D; 22-O-Acetylarisanlactone C...

Product Name

19-epi-Arisanlactone D; 22-O-Acetylarisanlactone C; 24,25-Dihydropreschisanartanin

IUPAC Name

[2-[(1R,3S,15S,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13?,14?,16?,17?,18?,19?,21?,22?,23?,26?,28-,29-,30-,31+/m1/s1

InChI Key

XVOAOTAZULSEBL-BJQUNPTCSA-N

Canonical SMILES

CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C

Isomeric SMILES

CC1CC(OC1=O)C(C(C)C2C3[C@@]2(CC[C@@]45C(CCC6[C@]7(C4O)C(CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C

19-epi-Arisanlactone D, 22-O-Acetylarisanlactone C, and 24,25-Dihydropreschisanartanin are bioactive compounds belonging to the family of natural products derived from plants, specifically from the genus Arisaema. These compounds exhibit a range of structural features that contribute to their biological activities.

19-epi-Arisanlactone D is characterized by its unique lactone structure, which plays a crucial role in its biological interactions. 22-O-Acetylarisanlactone C features an acetyl group that enhances its solubility and reactivity, while 24,25-Dihydropreschisanartanin contains multiple functional groups that contribute to its pharmacological properties.

Involving these compounds primarily include:

  • Hydrolysis: The lactone ring in 19-epi-Arisanlactone D can undergo hydrolysis under acidic or basic conditions to yield corresponding acids.
  • Acetylation: The introduction of acetyl groups in compounds like 22-O-Acetylarisanlactone C can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
  • Reduction: 24,25-Dihydropreschisanartanin may participate in reduction reactions, converting ketones or aldehydes into alcohols.

These reactions are significant for modifying the compounds to enhance their biological activity or for synthetic purposes.

Research has shown that these compounds possess various biological activities:

  • Antimicrobial Properties: Studies indicate that these lactones exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in cellular models, suggesting their utility in treating inflammatory diseases.
  • Cytotoxicity: Certain studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

The synthesis of these compounds typically involves extraction from natural sources followed by chemical modification. Common methods include:

  • Natural Extraction: Isolation from plant materials using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis through multi-step organic reactions that may involve cyclization, functional group modifications, and purification processes.

For instance, the synthesis of 22-O-Acetylarisanlactone C can involve the acetylation of a precursor compound derived from Arisaema species.

These compounds have potential applications in various fields:

  • Pharmaceuticals: Due to their antimicrobial and anticancer properties, they are being explored as leads for drug development.
  • Agriculture: Their antifungal activity may be harnessed for developing natural pesticides.
  • Cosmetics: The anti-inflammatory properties can be utilized in formulating skincare products aimed at reducing skin irritation.

Interaction studies have focused on understanding how these compounds interact with biological targets:

  • Enzyme Inhibition: Research indicates that some of these lactones can inhibit specific enzymes related to disease pathways, providing insights into their mechanism of action.
  • Receptor Binding: Studies have shown that they may bind to certain receptors involved in inflammation and pain pathways, suggesting therapeutic potential.

Similar compounds include:

  • Arisanlactone A
  • Arisanlactone B
  • Preschisanartanin

Comparison Table

Compound NameStructural FeaturesBiological Activity
19-epi-Arisanlactone DLactone structureAntimicrobial, anti-inflammatory
22-O-Acetylarisanlactone CAcetylated lactoneAntimicrobial, cytotoxic
24,25-DihydropreschisanartaninMultiple functional groupsAnticancer, anti-inflammatory
Arisanlactone ASimilar lactone structureAntimicrobial
Arisanlactone BDifferent substitution patternsAnti-inflammatory
PreschisanartaninRelated structural frameworkCytotoxic

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique features of 19-epi-Arisanlactone D, 22-O-Acetylarisanlactone C, and 24,25-Dihydropreschisanartanin highlight their potential as distinct entities in pharmacological research.

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

590.27271215 g/mol

Monoisotopic Mass

590.27271215 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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